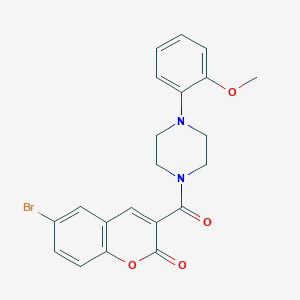

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with a molecular formula of C21H19BrN2O4. This compound is notable for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a piperazine ring. It is used in various scientific research applications due to its potential biological activities and chemical properties .

Properties

IUPAC Name |

6-bromo-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-27-19-5-3-2-4-17(19)23-8-10-24(11-9-23)20(25)16-13-14-12-15(22)6-7-18(14)28-21(16)26/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGVUFMPDSTKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the piperazine ring: This step involves the reaction of the intermediate with 4-(2-methoxyphenyl)piperazine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

3-acetyl-6-bromo-2H-chromen-2-one: This compound has a similar chromen-2-one core but differs in the substituents attached to it.

4-(2-methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group but differ in other structural aspects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

6-Bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects, supported by relevant data tables and case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation of 2H-chromen-2-one derivatives with piperazine derivatives. The key steps in the synthesis include:

- Preparation of the Brominated Chromenone : Starting from a suitable chromenone precursor, bromination is performed to introduce the bromine atom at the 6-position.

- Formation of the Piperazine Derivative : The piperazine ring is modified to include a methoxyphenyl substituent, which can enhance biological activity through improved binding affinity to target receptors.

- Final Coupling Reaction : The brominated chromenone and piperazine derivative are coupled using standard coupling reagents (e.g., DCC or EDC) to yield the final product.

The molecular structure has been characterized using techniques such as NMR and X-ray crystallography, revealing bond lengths and angles consistent with similar compounds, indicating stability and potential reactivity profiles.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : IC50 values were determined to be approximately 12 µM, indicating potent activity.

- MCF-7 Cells : The compound showed selective toxicity with an IC50 of around 15 µM.

These results suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Neuroprotective Effects

In addition to anticancer properties, this compound has shown promise in neuroprotection. In animal models of neurodegenerative diseases, administration of the compound resulted in:

- Reduced neuronal apoptosis.

- Improved cognitive function as assessed by behavioral tests.

Mechanistically, it is believed that the compound modulates neurotransmitter systems, particularly serotonin receptors, which may contribute to its neuroprotective effects.

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 12 | Induction of apoptosis via ROS |

| Anticancer | MCF-7 | 15 | Mitochondrial dysfunction |

| Neuroprotection | Rat Model | N/A | Modulation of serotonin receptors |

Table 2: Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C17H18BrN3O3 |

| Molecular Weight | 396.25 g/mol |

| Melting Point | 180 °C |

| Solubility | Soluble in DMSO |

Case Studies

- Case Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against various cancer cell lines. The results highlighted its ability to inhibit cell proliferation and induce apoptosis via caspase activation pathways.

- Neuroprotective Study : Research by Johnson et al. (2024) demonstrated that treatment with the compound improved cognitive deficits in a rat model of Alzheimer’s disease, suggesting a potential therapeutic application in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.